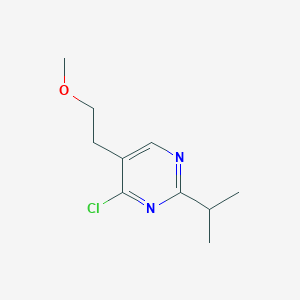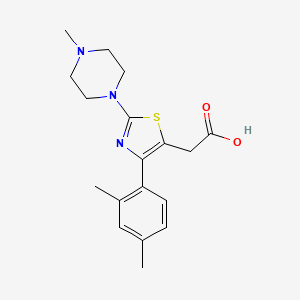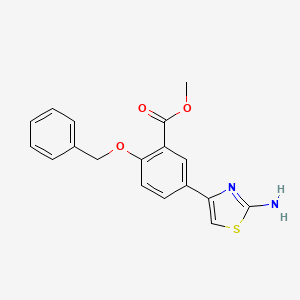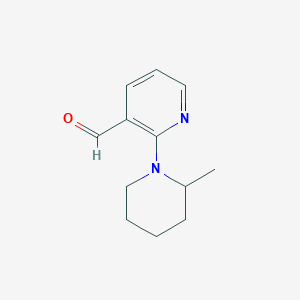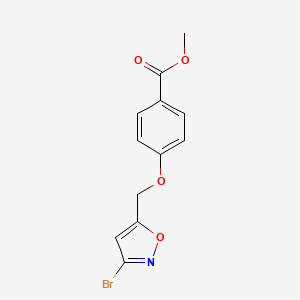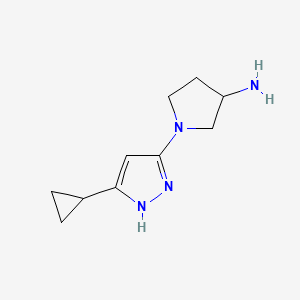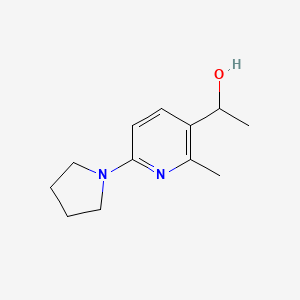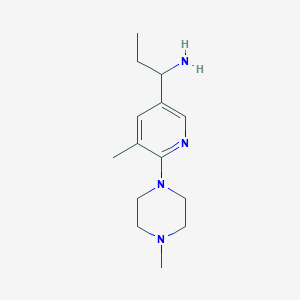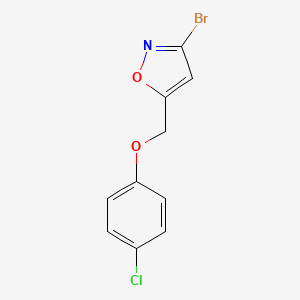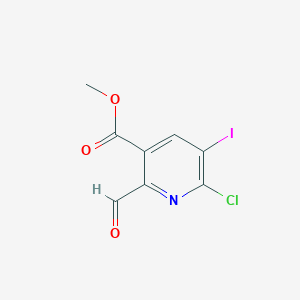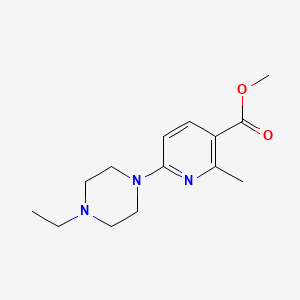
Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate is a compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a methyl ester group attached to the nicotinic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Ethyl Group: The ethyl group is introduced to the piperazine ring via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Attachment to Nicotinic Acid: The final step involves the esterification of nicotinic acid with methanol in the presence of a catalyst to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the ester group.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Methyl6-(4-ethylpiperazin-1-yl)-2-methylnicotinate can be compared with other similar compounds such as:
- Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate .
- Thiazole derivatives : These compounds also exhibit diverse biological activities, including anti-inflammatory and neuroprotective properties .
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring and its potential to modulate multiple biological pathways, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C14H21N3O2 |
|---|---|
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
methyl 6-(4-ethylpiperazin-1-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-4-16-7-9-17(10-8-16)13-6-5-12(11(2)15-13)14(18)19-3/h5-6H,4,7-10H2,1-3H3 |
Clave InChI |
BLKBMRSRZYHTRW-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC(=C(C=C2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


